methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
CAS No.: 79638-26-9
Cat. No.: VC16508154
Molecular Formula: C34H40O14
Molecular Weight: 672.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79638-26-9 |
|---|---|
| Molecular Formula | C34H40O14 |
| Molecular Weight | 672.7 g/mol |
| IUPAC Name | methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
| Standard InChI | InChI=1S/C34H40O14/c1-5-34(43)12-21(47-22-11-20(37)32(14(3)46-22)48-23-10-19(36)28(38)13(2)45-23)25-16(27(34)33(42)44-4)9-17-26(31(25)41)30(40)24-15(29(17)39)7-6-8-18(24)35/h6-9,13-14,19-23,27-28,32,35-38,41,43H,5,10-12H2,1-4H3 |
| Standard InChI Key | DXHXWEWNUURHDZ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)O)O)O |
Introduction
Chemical Structure and Stereochemical Features
The compound’s IUPAC name reflects its intricate structure, which comprises a tetracene backbone (a four-ring aromatic system) fused with a dihydro-1H-tetracene moiety. Key functional groups include:
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Tetracene core: The planar aromatic system facilitates intercalation with DNA, a hallmark of anthracycline antibiotics .
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Glycosyl substituents: Two oxan (tetrahydropyran) rings are attached via ether linkages. The first oxan ring (4,5-dihydroxy-6-methyloxan-2-yl) contains hydroxyl groups at positions 4 and 5, while the second (4-hydroxy-6-methyloxan-2-yl) has a single hydroxyl group at position 4 .
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Ester and ketone groups: A methyl ester at position 1 and ketone groups at positions 6 and 11 contribute to the molecule’s polarity and reactivity .
Stereochemical details from PubChem (CID 101990410) reveal multiple chiral centers, including configurations at C1 (R), C2 (R), and C4 (S) in the tetracene core, and R/S designations in the glycosyl moieties . These stereochemical features are critical for biological activity, as evidenced by the diminished efficacy of stereoisomers in related anthracyclines .
Physicochemical Properties
Experimental and computed data provide insights into the compound’s physical and chemical behavior:
The high boiling point and density are consistent with its large molecular size and extensive hydrogen-bonding capacity . The LogP value of 1.47 indicates moderate lipophilicity, suggesting balanced solubility in aqueous and organic media—a trait advantageous for drug formulation .
Biosynthesis and Synthetic Routes
Natural Biosynthesis in Streptomyces
The compound is biosynthesized by Streptomyces galilaeus and Streptomyces bobili via a polyketide synthase (PKS) pathway . Key steps include:
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Polyketide chain assembly: Formation of the tetracene aglycone through sequential condensation of malonyl-CoA units.
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Glycosylation: Attachment of the oxan rings via glycosyltransferases, using dTDP-sugars as substrates .
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Oxidation and esterification: Introduction of ketone groups and methyl esterification by cytochrome P450 enzymes and methyltransferases, respectively .
Laboratory Synthesis
Patent DE2743654C3 outlines a semi-synthetic approach starting from aclacinomycin A :
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Hydrolysis: Removal of the amino sugar (L-rhodosamine) under acidic conditions.
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Re-glycosylation: Introduction of modified oxan rings using protected glycosyl donors.
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Esterification: Methylation of the carboxyl group using diazomethane .
This method achieves a yield of 38–42%, with purity >95% confirmed by HPLC . Challenges include stereo control during glycosylation, necessitating chiral auxiliaries or enzymatic catalysis .
Biological Activity and Mechanisms
Antibacterial Properties
MA 144U9 exhibits broad-spectrum activity against Gram-positive bacteria, including Staphylococcus aureus (MIC = 0.5 µg/mL) and Bacillus subtilis (MIC = 1.0 µg/mL) . Its mechanism involves:
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DNA intercalation: The planar tetracene core inserts between DNA base pairs, inhibiting replication and transcription .
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Topoisomerase II inhibition: Stabilization of topoisomerase II-DNA cleavage complexes, leading to double-strand breaks .
Pharmacokinetics and Toxicity
Absorption and Distribution
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Bioavailability: 22–25% in murine models due to first-pass metabolism .
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Tissue distribution: High accumulation in liver (15% of dose) and kidneys (9%) .
Metabolism
Hepatic cytochrome P450 3A4 mediates demethylation of the oxan rings, producing inactive metabolites excreted in bile .
Toxicity Profile
Dose-dependent cardiotoxicity (left ventricular ejection fraction reduction ≥10% at 50 mg/kg) and myelosuppression (neutrophil count <1.5×10⁹/L) limit clinical use .
Applications and Future Directions
Current Uses
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Antibiotic adjuvant: Synergizes with β-lactams against methicillin-resistant Staphylococcus aureus (MRSA) .
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Research tool: Used to study DNA damage response pathways in cancer biology .
Emerging Opportunities
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